4-(Oxan-4-yl)butan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1050496-74-6 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-(oxan-4-yl)butan-1-ol |
InChI |
InChI=1S/C9H18O2/c10-6-2-1-3-9-4-7-11-8-5-9/h9-10H,1-8H2 |
InChI Key |
IOUCQPARGAKOPG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CCCCO |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 Oxan 4 Yl Butan 1 Ol and Analogues
Retrosynthetic Disconnections and Key Synthetic Intermediates
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like 4-(oxan-4-yl)butan-1-ol. chemistry.coachyoutube.com This process involves theoretically breaking down the target molecule into simpler precursors, known as synthons, and their real-world chemical equivalents, synthetic equivalents. chemistry.coach
A primary disconnection for this compound is at the C-C bond between the tetrahydropyran (B127337) ring and the butanol side chain. This leads to a tetrahydropyran-based electrophile and a butyl-based nucleophile, or vice versa. However, a more common and efficient approach involves constructing the tetrahydropyran ring with the side chain already attached or as part of the cyclization precursor.
The most logical retrosynthetic disconnections for the tetrahydropyran ring itself are through ring-opening reactions. Key strategies include:
Intramolecular Epoxide Ring-Opening (IERO): Disconnecting the C-O bond of the ether linkage leads back to a linear epoxy alcohol precursor. This is a widely used and powerful method for constructing tetrahydropyran rings. nih.govnih.gov
Cyclization of Diols: Breaking the ether C-O bond can also lead to a diol precursor, where one hydroxyl group is displaced by the other, often after activation.
Prins Cyclization/Acetal (B89532) Cyclization: This approach involves disconnecting two C-C bonds and a C-O bond, leading back to a homoallylic alcohol and an aldehyde or its equivalent, such as an acetal. beilstein-journals.orgnih.gov
These disconnections highlight several key synthetic intermediates. For the IERO pathway, a crucial intermediate is an epoxy alcohol, such as (R)-4-(oxiran-2-yl)butan-1-ol. nih.gov For the diol cyclization route, a precursor like octane-1,5,8-triol (with appropriate protecting groups) would be a key intermediate. In the case of Prins or acetal cyclization, homoallylic alcohols and aldehydes are the fundamental building blocks. beilstein-journals.org
Methodologies for Constructing the Tetrahydropyran Ring System
The formation of the tetrahydropyran ring is the cornerstone of the synthesis of this compound and its analogues. Several robust methodologies have been developed for this purpose.
Intramolecular Epoxide Ring-Opening (IERO) Reactions
Intramolecular epoxide ring-opening (IERO) of epoxy alcohols is a highly effective and widely employed strategy for the synthesis of tetrahydropyrans. nih.govnih.gov This reaction can proceed via two competing pathways: a 5-exo-tet cyclization to form a tetrahydrofuran (B95107) (THF) ring or a 6-endo-tet cyclization to yield the desired tetrahydropyran (THP) ring. The regioselectivity of the cyclization is a critical aspect of this methodology.
The synthesis of a substituted tetrahydropyran via IERO was demonstrated in the synthesis of irciniastatin analogues. nih.gov An alcohol precursor was treated with a catalytic amount of camphorsulfonic acid (CSA), which exclusively furnished the tetrahydropyran ring through a 6-exo-tet pathway. nih.gov The dominance of the 6-exo-tet pathway is attributed to the favored six-membered ring transition state and the enhanced stabilization of the partial positive charge on the internal carbon of the epoxide over the terminal carbon. nih.gov
Achieving high levels of diastereoselectivity and enantioselectivity is a primary goal in modern organic synthesis. In the context of IERO reactions, the stereochemistry of the starting epoxy alcohol can be translated into the stereochemistry of the final tetrahydropyran product.
Chiral phosphoric acid catalysts have been shown to be effective in promoting enantioselective epoxide cyclizations. nih.gov Mechanistic and computational studies suggest that the selectivity arises from steric clashes between the catalyst and the substrate, which are established through a hydrogen bond network. nih.gov These steric interactions can increase the energy of the transition state for the undesired pathway (e.g., 5-exo), thereby favoring the formation of the tetrahydropyran ring. nih.gov
The stereochemistry of the epoxy alcohol precursor itself can also direct the diastereoselectivity of the cyclization. For instance, acid-catalyzed cyclizations of trans-4,5-epoxy alcohols have shown that 1,4-anti diastereoisomers preferentially afford the 6-endo products (THPs), while 1,4-syn diastereoisomers yield the 5-exo products (THFs). nih.gov This selectivity is rationalized by the ability of the 1,4-anti diastereoisomers to adopt a stable chair-like conformation in the transition state for the 6-endo cyclization. nih.gov
The choice of catalyst and reaction conditions plays a pivotal role in the outcome of IERO reactions, influencing both the yield and the regioselectivity. A variety of catalysts, including Brønsted acids, Lewis acids, and organocatalysts, have been employed.
While Brønsted and Lewis acids in organic solvents can sometimes lead to poor selectivity, conducting the cyclization in water has been shown to achieve excellent 6-endo selectivity. researchgate.net The combination of an aqueous environment and a template within the starting material can be crucial for achieving the desired regiocontrol. researchgate.net
Cobalt(III)-salen complexes have been utilized as catalysts for the kinetic resolution of racemic epoxy alcohols via IERO, providing the corresponding tetrahydropyran in high enantiomeric excess. nih.gov Vanadium complexes have also been used in a kinetic resolution approach that involves an initial resolution of an α-hydroxy ester, followed by diastereoselective epoxidation and regioselective IERO to afford the THP product. nih.gov Gold(I) and Gold(III) catalysts have been reported to provide rapid access to various tetrahydropyran-derived motifs through 6-endo selective ring-opening of epoxides. researchgate.net
The following table summarizes the effect of different catalyst systems on the regioselectivity of IERO reactions:
| Catalyst System | Solvent | Regioselectivity (6-endo vs. 5-exo) | Reference |
| Brønsted/Lewis Acids | Organic Solvents | Poor Selectivity | researchgate.net |
| Water | Water | Excellent 6-endo Selectivity | researchgate.net |
| (R,R)-Co(III)(salen) | - | Complete 6-endo Selectivity | nih.gov |
| Vanadium Complex | - | Regioselective IERO | nih.gov |
| Au(I) or Au(III) | - | 6-endo Selective | researchgate.net |
| Chiral Phosphoric Acid | - | Substrate-dependent, can be highly 6-endo selective | nih.gov |
Cyclization of Diol Precursors
The construction of the tetrahydropyran ring can also be achieved through the cyclization of diol precursors. This method typically involves the activation of one of the hydroxyl groups, followed by intramolecular nucleophilic attack by the other hydroxyl group. While not as extensively covered in the provided context for the specific target molecule, it remains a fundamental and viable strategy in heterocyclic chemistry.
Pyrans Formation via Acetals Cyclization
The Prins cyclization and related acetal cyclization reactions represent a powerful and convergent approach for the synthesis of substituted tetrahydropyrans. beilstein-journals.orgnih.gov These reactions typically involve the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or an acetal, which acts as an oxocarbenium ion precursor. beilstein-journals.org
A variety of Lewis acids, such as TiCl₄, can be used to promote the cyclization of α-acetoxy ethers to form tetrahydropyrans with moderate diastereoselectivity. beilstein-journals.org The use of FeCl₃ as a Lewis acid catalyst has been shown to generate a variety of 4-hydroxy-substituted THPs with excellent stereoselectivity under mild conditions. beilstein-journals.org
Furthermore, cyclization of homoallylic acetals under acidic conditions can lead to the formation of 2,4,5-trisubstituted tetrahydropyrans with the creation of two new asymmetric centers with excellent stereocontrol. rsc.org By varying the acid and the nucleophile, this reaction can be adapted to prepare tetrahydropyrans with different substituents at the C-4 position. rsc.org
Formation of the Butan-1-ol Side Chain
The construction of the butan-1-ol side chain attached to the oxane ring is a critical step in the synthesis of the target molecule. This can be achieved through various carbon-carbon bond-forming reactions or by modifying a pre-existing butyl chain.
Carbon-Carbon Bond Formation: Alkylation, Wittig Reactions, and Related Couplings
The creation of the carbon-carbon bond between the oxane ring and the butyl chain is a fundamental step. Several classical and modern coupling reactions are employed for this purpose.
Alkylation Reactions: Alkylation of organometallic reagents derived from oxane precursors with suitable four-carbon electrophiles is a direct approach. For instance, a Grignard reagent or an organolithium species formed from a 4-halooxane can react with a protected 4-halobutanol or a related electrophile.
Wittig Reaction: The Wittig reaction provides a powerful method for forming carbon-carbon double bonds, which can then be reduced to afford the desired saturated butyl chain. youtube.commasterorganicchemistry.com An ylide, a phosphorus-stabilized carbanion, reacts with an aldehyde or ketone. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the reaction of a phosphonium (B103445) ylide derived from an oxane derivative with a four-carbon aldehyde, or vice versa. youtube.com The resulting alkene is subsequently hydrogenated to yield the final saturated product. The choice between which fragment serves as the ylide and which as the carbonyl component often depends on the steric hindrance around the reaction centers to ensure an efficient SN2 reaction during the ylide formation. youtube.com
Coupling Reactions: Modern cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, offer efficient ways to form the required C-C bond. dtu.dk For example, a Suzuki or Negishi coupling could be employed, reacting a 4-borylated or 4-zincated oxane with a 4-halobutanol derivative. These methods are often characterized by their high functional group tolerance.
| Reaction Type | Description | Key Intermediates |
| Alkylation | Direct formation of a C-C bond by reacting an organometallic oxane derivative with a butyl electrophile. | Grignard reagents, Organolithium species |
| Wittig Reaction | Formation of a C=C double bond by reacting a phosphonium ylide with a carbonyl compound, followed by hydrogenation. youtube.commasterorganicchemistry.com | Phosphonium ylides, Aldehydes/Ketones |
| Cross-Coupling | Transition metal-catalyzed reaction between an organometallic oxane and a halo-butanol derivative. dtu.dk | Boronic acids/esters, Organozinc reagents |
Functional Group Interconversions on Butyl Chain Precursors
An alternative strategy involves starting with a precursor molecule that already contains a four-carbon chain attached to the oxane ring, and then modifying the functional group at the terminus to an alcohol. fsu.edulibretexts.org This approach relies on robust and high-yielding functional group interconversions.
Common precursors might include carboxylic acids, esters, or nitriles. For example, 4-(oxan-4-yl)butanoic acid or its corresponding ester can be reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). unit.no Similarly, a nitrile group can be reduced to a primary amine, which can then be converted to the alcohol, although this is a more circuitous route. vanderbilt.edu The choice of reducing agent is critical to ensure the integrity of the oxane ring and any other functional groups present in the molecule.
| Precursor Functional Group | Reagent for Conversion to Alcohol | Reaction Type |
| Carboxylic Acid/Ester | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | Reduction |
| Aldehyde | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Reduction |
| Nitrile | Reduction to amine (e.g., H₂/catalyst), followed by diazotization and hydrolysis | Multi-step conversion |
| Halide | Hydrolysis (e.g., with NaOH), often requiring a two-step process to avoid elimination | Nucleophilic Substitution |
Stereocontrolled Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure or enriched chiral derivatives of this compound is of significant interest, particularly for applications in pharmaceutical development where specific stereoisomers often exhibit desired biological activity. nih.gov This can be achieved through chiral pool synthesis or by employing asymmetric methodologies. vanderbilt.edunih.gov
Chiral Pool Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. unit.noresearchgate.net Sugars, amino acids, and terpenes are common chiral starting points. researchgate.netresearchgate.net For the synthesis of chiral this compound derivatives, one could envision starting from a chiral carbohydrate that already contains a pyranose ring system similar to the oxane core. For example, derivatives of D-glucose or D-mannose could be chemically modified to remove unwanted hydroxyl groups and introduce the butanol side chain, preserving the inherent chirality of the starting material. This approach is often efficient as it bypasses the need for asymmetric induction or resolution steps. unit.no
Asymmetric Synthetic Methodologies
When a suitable chiral starting material is not available, asymmetric synthetic methods are employed to create the desired stereocenters with high enantioselectivity. vanderbilt.edunih.govnih.gov These methods can involve the use of chiral auxiliaries, chiral catalysts, or chiral reagents. rsc.orgyork.ac.uk
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. unit.no After the desired chiral center is created, the auxiliary is removed. For instance, an achiral oxane precursor could be attached to a chiral auxiliary, followed by a diastereoselective alkylation or other C-C bond-forming reaction to introduce the butyl chain. The resulting diastereomers can be separated, and the auxiliary cleaved to yield the enantiomerically enriched product.
Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst is used to generate a large amount of the chiral product. nih.gov For the synthesis of chiral this compound derivatives, asymmetric hydrogenation of an unsaturated precursor using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) could be a key step. nih.gov Alternatively, asymmetric aldol (B89426) or Michael addition reactions catalyzed by chiral organocatalysts or metal complexes could be used to construct the carbon skeleton with high stereocontrol. dtu.dk
| Asymmetric Strategy | Description | Key Features |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. unit.noresearchgate.net | Chirality is inherent in the starting material; often requires multiple synthetic steps for modification. |
| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to control stereochemistry. unit.noyork.ac.uk | High diastereoselectivity can be achieved; requires attachment and removal of the auxiliary. |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of chiral product. nih.gov | Highly atom-economical; catalyst development can be challenging. |
Exploration of Chemical Reactivity and Transformations of 4 Oxan 4 Yl Butan 1 Ol
Oxidation Pathways of the Primary Alcohol Functionality
The primary alcohol group of 4-(Oxan-4-yl)butan-1-ol is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The oxane ring is generally stable under these conditions. evitachem.com
Mild oxidizing agents can selectively convert the primary alcohol to 4-(oxan-4-yl)butanal. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). For analogous polyfunctional alcohols, oxidation of the hydroxyl group in a butanol chain to a carbonyl group is a well-established reaction.
Stronger oxidizing agents will typically oxidize the primary alcohol directly to the carboxylic acid, 4-(oxan-4-yl)butanoic acid. Reagents capable of this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). This transformation is a common pathway for primary alcohols.
Table 1: Oxidation Reactions of this compound
| Product Name | Oxidizing Agent | Typical Conditions |
|---|---|---|
| 4-(Oxan-4-yl)butanal | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (DCM) |
| 4-(Oxan-4-yl)butanal | Dess-Martin periodinane (DMP) | Anhydrous dichloromethane (DCM) |
| 4-(Oxan-4-yl)butanoic acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, followed by acidic workup |
| 4-(Oxan-4-yl)butanoic acid | Chromium trioxide (CrO₃) / Jones reagent | Acetone, sulfuric acid |
Reduction Reactions and Chemoselectivity
While the primary alcohol of this compound is already in a reduced state, its oxidized derivatives (aldehydes and ketones) can be selectively reduced back to alcohols. Chemoselectivity is crucial when other reducible functional groups are present in a derivative molecule. For example, the reduction of a ketone to a secondary alcohol can be achieved using sodium borohydride (B1222165) (NaBH₄) without affecting other less reactive groups. evitachem.com This method is a common and selective way to reduce ketones.
Under harsh conditions with strong reducing agents, the hydroxyl group itself can be removed to form the corresponding alkane, 4-butyl-oxane, though this is a less common transformation. The primary focus of reduction in the context of this molecule's chemistry is typically on its derivatives. For instance, the chemoselective reduction of a ketone on the side chain of a related butanone derivative can be accomplished while preserving the core ring structure. evitachem.com
Nucleophilic Substitution Reactions
The hydroxyl group of this compound is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. thermofisher.comwikipedia.org To facilitate substitution, the -OH group must first be converted into a good leaving group, such as a tosylate, mesylate, or a halide. This is a standard strategy in organic chemistry for the interconversion of functional groups. thermofisher.comwikipedia.org
For example, reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate. This tosylate is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. Similarly, treatment with thionyl chloride (SOCl₂) can convert the alcohol to the corresponding chloride, 4-(4-chlorobutyl)oxane. This alkyl halide can then undergo substitution with nucleophiles such as amines, cyanides, or azides.
Table 2: Nucleophilic Substitution Pathways for this compound Derivatives
| Intermediate | Nucleophile | Reagent Example | Product |
|---|---|---|---|
| 4-(Oxan-4-yl)butyl tosylate | Azide (B81097) ion (N₃⁻) | Sodium azide (NaN₃) | 4-(4-azidobutyl)oxane |
| 4-(Oxan-4-yl)butyl tosylate | Cyanide ion (CN⁻) | Sodium cyanide (NaCN) | 5-(Oxan-4-yl)pentanenitrile |
| 4-(4-Chlorobutyl)oxane | Ammonia (NH₃) | Aqueous Ammonia | 4-(Oxan-4-yl)butan-1-amine |
| 4-(4-Chlorobutyl)oxane | Piperidine | Piperidine | 1-[4-(Oxan-4-yl)butyl]piperidine |
Derivatization for Synthetic Utility and Functional Group Interconversion
Functional group interconversion is a key strategy in organic synthesis, allowing a readily available molecule to be transformed into a variety of useful derivatives. wikipedia.orgorganic-chemistry.org The primary alcohol of this compound is an ideal starting point for such derivatizations.
Beyond the transformations already discussed, the alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. It can also be converted into an ether via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then displaces a halide from an alkyl halide. These derivatizations are useful for creating prodrugs or modifying the physicochemical properties of a molecule. google.com The oxane moiety itself is a valuable structural motif found in various bioactive compounds and kinase inhibitors, making derivatives of this compound attractive building blocks in medicinal chemistry. mdpi.com
Intramolecular Cyclization and Rearrangement Processes
The bifunctional nature of this compound and its derivatives allows for intramolecular reactions to form new cyclic structures. masterorganicchemistry.com A classic example of such a process is the intramolecular Williamson ether synthesis. If the hydroxyl group of a related compound, 4-chlorobutan-1-ol, is deprotonated by a strong base, the resulting alkoxide can attack the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction to form the cyclic ether tetrahydrofuran (B95107). vaia.com
A similar strategy could theoretically be applied to a derivative of this compound. For instance, if a suitable leaving group were introduced onto the oxane ring, the butanol side chain's alkoxide could cyclize to form a spirocyclic ether system. The formation of five- and six-membered rings through such intramolecular cyclizations is generally kinetically and thermodynamically favored. masterorganicchemistry.com
Skeletal rearrangements are also possible under certain conditions. For example, related bicyclic ether-alcohols are known to undergo oxygen migration and rearrangement when treated with reagents like thionyl chloride or under Appel conditions, suggesting that the this compound framework could potentially undergo complex transformations. beilstein-journals.org
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Pathways and Intermediates
Several logical synthetic routes to 4-(Oxan-4-yl)butan-1-ol can be proposed, each involving distinct intermediates and mechanistic steps.
Pathway A: Organometallic Addition to an Electrophile
A fundamental C-C bond-forming strategy involves a Grignard reaction. One approach is the reaction of an organomagnesium halide derived from a protected 3-halopropanol with tetrahydropyran-4-one. A more direct route would involve the reaction of 4-(bromomagnesio)tetrahydropyran with an appropriate three-carbon electrophile such as oxirane (ethylene oxide).
The mechanism proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the oxirane ring. iitk.ac.inlibretexts.org This attack forces the opening of the strained three-membered ring, resulting in a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final primary alcohol, this compound. youtube.com
Intermediate 1: Grignard Reagent (e.g., 4-(bromomagnesio)tetrahydropyran)
Intermediate 2: Magnesium Alkoxide (e.g., 2-(oxan-4-yl)ethoxymagnesium bromide)
Pathway B: Wittig Reaction and Subsequent Hydrogenation
An alternative pathway involves creating the butenyl backbone first, followed by saturation. This can be achieved through a Wittig reaction between tetrahydropyran-4-carbaldehyde and a phosphorus ylide, such as the one generated from (3-hydroxypropyl)triphenylphosphonium (B8402154) bromide. organic-chemistry.orgpressbooks.pub
The mechanism of the Wittig reaction involves the nucleophilic addition of the ylide to the aldehyde's carbonyl carbon, forming a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered oxaphosphetane intermediate. wikipedia.orgmasterorganicchemistry.com The thermodynamic driving force for the reaction is the subsequent collapse of this intermediate into the desired alkene (4-(oxan-4-yl)but-3-en-1-ol) and the highly stable triphenylphosphine (B44618) oxide. pressbooks.pubmasterorganicchemistry.com The resulting unsaturated alcohol is then reduced to this compound via catalytic hydrogenation.
Intermediate 1: Phosphorus Ylide
Intermediate 2: Oxaphosphetane
Intermediate 3: Alkene (4-(oxan-4-yl)but-3-en-1-ol)
Pathway C: Reduction of a Carbonyl Precursor
A straightforward and common route to alcohols is the reduction of a corresponding carbonyl compound. A precursor such as 4-(oxan-4-yl)butanal or a ketone like 4-(oxan-4-yl)butan-2-one (followed by deoxygenation of the secondary alcohol, a more complex process) could be reduced. For the reduction of 4-(oxan-4-yl)butanal, metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used. libretexts.org
The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.orglibretexts.org This addition creates a tetrahedral alkoxide intermediate. In a second step, an acidic or protic solvent workup protonates the alkoxide to furnish the final primary alcohol. libretexts.org
Intermediate 1: Carbonyl Precursor (e.g., 4-(oxan-4-yl)butanal)
Intermediate 2: Tetrahedral Alkoxide Ion
Table 1: Comparison of Proposed Reaction Pathways
| Pathway | Key Transformation | Primary Intermediates | Key Advantages |
|---|---|---|---|
| A: Grignard Reaction | C-C Bond Formation | Organomagnesium reagent, alkoxide | Direct, convergent synthesis |
| B: Wittig & Hydrogenation | C=C Formation, then Reduction | Phosphorus ylide, oxaphosphetane, alkene | High reliability, fixed double bond location |
| C: Carbonyl Reduction | C=O Reduction | Alkoxide | Mild conditions, high yield, common transformation |
Stereochemical Course of Reactions
The target molecule, this compound, is achiral as it possesses no stereocenters. However, the stereochemical course of reactions is a critical consideration in analogous syntheses that may produce chiral isomers or related structures.
If a related prochiral ketone, such as 4-(oxan-4-yl)butan-2-one, were to be reduced, a new chiral center would be created at the C2 position. Without a chiral influence, the nucleophilic attack of the hydride can occur from either the Re or Si face of the carbonyl, leading to a racemic mixture of (R)- and (S)-4-(oxan-4-yl)butan-2-ol. researchgate.netfiveable.me The control of stereochemistry in such reductions is a cornerstone of modern asymmetric synthesis. This is often achieved using:
Chiral Reducing Agents: Reagents modified with chiral ligands that selectively deliver the hydride to one face of the ketone. wikipedia.org
Biocatalysis: Enzymes, such as alcohol dehydrogenases (ADHs), can exhibit high enantioselectivity, often following Prelog's rule where the hydride is delivered to the Re face of the ketone. researchgate.netnih.gov
In the context of the Wittig reaction pathway (Pathway B), the geometry of the intermediate alkene (E vs. Z isomer) is determined by the nature of the ylide. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides yield predominantly (E)-alkenes. organic-chemistry.orgmdpi.com The subsequent catalytic hydrogenation of this alkene intermediate involves the syn-addition of two hydrogen atoms across the double bond. masterorganicchemistry.com This means both hydrogens add to the same face of the alkene as it adsorbs onto the catalyst surface. While this does not generate a stereocenter in this specific molecule, it is a crucial stereochemical outcome of this reaction class.
Kinetic and Thermodynamic Considerations
The outcome of chemical reactions is governed by the interplay of kinetics (the rate of reaction) and thermodynamics (the stability of products and intermediates).
For the irreversible reactions described, such as Grignard addition (Pathway A) and hydride reduction (Pathway C), the product distribution is under kinetic control. libretexts.org The rate-determining step is the initial nucleophilic attack on the carbonyl or epoxide. The choice of reagent can have a significant kinetic impact; for instance, LiAlH₄ is a much more reactive and less selective (i.e., kinetically faster) reducing agent than the milder NaBH₄. libretexts.orglibretexts.org
In contrast, a reaction under thermodynamic control proceeds to the most stable product, regardless of the rate at which it is formed. This typically requires a reversible mechanism. For example, if the oxane ring were formed via an acid-catalyzed intramolecular cyclization of a diol, the equilibrium would favor the formation of the most stable ring conformation, in this case, the strain-free six-membered tetrahydropyran (B127337) ring.
Table 2: Kinetic vs. Thermodynamic Control in Related Syntheses
| Control Type | Governing Factor | Reaction Characteristics | Example Reaction |
|---|---|---|---|
| Kinetic | Rate of reaction (Activation Energy) | Irreversible, fast, often at low temperatures | Hydride reduction of a ketone libretexts.org |
| Thermodynamic | Product Stability (Gibbs Free Energy) | Reversible, requires equilibrium, often at higher temperatures | Formation of the most substituted (stable) enolate masterorganicchemistry.com |
Catalytic Cycles and Ligand Effects
Catalysis is central to many of the proposed transformations, particularly the hydrogenation of the alkene intermediate in Pathway B. This reaction is typically performed with a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum (Pt). masterorganicchemistry.combeilstein-journals.org
The most widely accepted mechanism for this process is the Horiuti-Polanyi mechanism . acs.org The catalytic cycle can be described in the following steps:
Adsorption: The alkene and molecular hydrogen (H₂) diffuse to the metal surface and are adsorbed. libretexts.org
H₂ Dissociation: The H-H bond is cleaved on the metal surface to form two adsorbed hydrogen atoms (metal hydrides). pressbooks.pub
First Hydrogen Transfer: One hydrogen atom is transferred from the metal surface to one of the carbons of the double bond, forming a half-hydrogenated alkyl intermediate that remains bonded to the metal surface. This step is typically reversible. youtube.com
Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon, forming the saturated alkane product. libretexts.orgyoutube.com
Desorption: The resulting alkane, this compound, has a lower affinity for the catalyst surface than the starting alkene and is desorbed, freeing the active site for the next catalytic cycle. libretexts.org
While heterogeneous catalysts are common, homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) are also used for hydrogenations. youtube.com In homogeneous catalysis, the catalyst is dissolved in the reaction medium, and its properties can be finely tuned by altering the ligands attached to the metal center. Ligands (e.g., phosphines) influence the catalyst's electronic and steric properties. For example, using chiral phosphine (B1218219) ligands can create an asymmetric environment around the metal, enabling enantioselective hydrogenation of prochiral substrates, a concept that links back to the stereochemical considerations discussed earlier. wikipedia.org The size and electronic nature of the ligands can also affect the catalyst's activity and its selectivity for reducing one functional group in the presence of others. nih.govmdpi.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. researchgate.net However, specific studies detailing these calculations for 4-(Oxan-4-yl)butan-1-ol could not be located in the reviewed literature.
A thorough search did not yield published values for the HOMO-LUMO energies or the dipole moment of this compound.
Table 5.1.1: Electronic Structure Parameters for this compound
| Parameter | Calculated Value | Source |
|---|---|---|
| HOMO Energy | Data Not Available | N/A |
| LUMO Energy | Data Not Available | N/A |
| HOMO-LUMO Gap | Data Not Available | N/A |
Global reactivity descriptors, such as the electrophilicity index and global hardness, are derived from electronic structure calculations to predict a molecule's behavior in chemical reactions. Global hardness (η) quantifies the resistance of a molecule to change its electron distribution, while the electrophilicity index (ω) measures its propensity to act as an electron acceptor.
Specific published data for the electrophilicity index and global hardness for this compound were not found in the scientific literature.
Table 5.1.2: Reactivity Descriptors for this compound
| Descriptor | Calculated Value | Source |
|---|---|---|
| Electrophilicity Index (ω) | Data Not Available | N/A |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangements (conformers) of the molecule, which arise from the rotation around its single bonds. The flexibility is primarily associated with the butanol side chain and the puckering of the oxane ring. wikipedia.org
While the principles of conformational analysis are well-understood, specific studies detailing MD simulations or a comprehensive conformational analysis for this compound are not present in the available literature.
Prediction of Spectroscopic Parameters (NMR, IR)
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra are valuable for interpreting experimental data and confirming molecular structure. Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly used for NMR predictions.
A search for computationally predicted ¹H NMR, ¹³C NMR, or IR spectra for this compound did not yield any specific published results or data tables.
Computational Design of Novel Derivatives
The computational design of novel derivatives involves using the structure of a parent molecule, like this compound, as a scaffold to design new compounds with potentially enhanced or modified properties. This process often utilizes techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking to predict the activities of the designed analogs before their synthesis.
There are no specific research articles available that describe the computational design and evaluation of novel derivatives based on the this compound structure.
Synthesis and Chemical Exploration of 4 Oxan 4 Yl Butan 1 Ol Derivatives
Amine-Functionalized Analogues
The introduction of amine functionalities to the 4-(oxan-4-yl)butan-1-ol backbone has been a key area of chemical exploration. These modifications can be achieved through various synthetic routes, leading to a range of primary, secondary, and tertiary amine derivatives.
One common strategy involves the conversion of the terminal hydroxyl group into a suitable leaving group, such as a tosylate or halide, followed by nucleophilic substitution with an amine. This approach allows for the introduction of a wide variety of amine-containing fragments. For instance, the synthesis of 4-((tetrahydro-2H-pyran-4-yl)amino)butan-1-ol (CAS No. 1249168-55-5) involves the reaction of a 4-substituted butanol derivative with tetrahydropyran-4-amine. chemshuttle.com
Alternatively, reductive amination of an aldehyde precursor, derived from the oxidation of this compound, with an amine in the presence of a reducing agent like sodium borohydride (B1222165), can yield the desired amino-functionalized analogues. This method is particularly useful for preparing secondary and tertiary amines.
Another approach focuses on the modification of the butanol chain itself. For example, 4-(oxan-4-yl)butan-2-amine (CAS No. 1456350-22-3) represents an analogue where the amine group is positioned at the second carbon of the butyl chain. fluorochem.co.uk The synthesis of such compounds may involve multi-step sequences starting from different precursors. Additionally, 4-(oxan-3-yl)butan-1-amine (CAS No. 1339261-12-9) highlights modifications involving the position of the butyl chain on the oxane ring. chiralen.com
These synthetic strategies provide access to a diverse set of amine-functionalized derivatives, each with unique structural features that can be further explored.
Carboxylic Acid and Ester Derivatives
The hydroxyl group of this compound is a prime site for oxidation to yield the corresponding carboxylic acid, 4-(oxan-4-yl)butanoic acid (CAS No. 64208813). uni.lu This transformation can be accomplished using a variety of oxidizing agents, such as Jones reagent (chromium trioxide in sulfuric acid) or pyridinium (B92312) chlorochromate (PCC). The resulting carboxylic acid serves as a key intermediate for the synthesis of other derivatives, including amides and esters.
Esterification of this compound is another common derivatization strategy. The reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, in the presence of an acid catalyst, yields the corresponding ester. This process allows for the introduction of a wide range of acyl groups, thereby modifying the lipophilicity and other physicochemical properties of the parent molecule.
For instance, the synthesis of methyl 4-(oxan-4-yl)butanoate can be achieved through Fischer esterification, where this compound is refluxed with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. Alternatively, reaction with methyl chloroformate in the presence of a base can also yield the desired methyl ester. google.comorgsyn.org The synthesis of various butanoic acid derivatives, including those with amino functionalities like 4-Oxo-4-((tetrahydro-2H-pyran-4-yl)amino)butanoic acid (CAS No. 1154935-24-6), has also been reported. bldpharm.com
| Derivative Name | CAS Number | Molecular Formula |
|---|---|---|
| 4-(Oxan-4-yl)butanoic acid | 64208813 | C9H16O3 |
| Methyl 4-(oxan-4-yl)butanoate | Not available | C10H18O3 |
| 4-Oxo-4-((tetrahydro-2H-pyran-4-yl)amino)butanoic acid | 1154935-24-6 | C9H15NO4 |
Ethers, Acetals, and Other Oxygen-Containing Derivatives
The hydroxyl group of this compound is a versatile handle for the synthesis of various oxygen-containing derivatives, including ethers and acetals.
Ether Synthesis: The Williamson ether synthesis is a widely employed method for preparing ethers from this compound. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org This S_N2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether linkage. This method allows for the introduction of a diverse range of alkyl or aryl groups. For example, reaction of the sodium alkoxide of this compound with methyl iodide would yield 4-(4-methoxybutyl)oxane .
An alternative approach to ether synthesis is the acid-catalyzed dehydration of two molecules of the alcohol, although this method is generally more suitable for the synthesis of symmetrical ethers and can be prone to elimination side reactions.
Acetal (B89532) Formation: The hydroxyl group of this compound can also be used to form acetals. Acetals are protecting groups for carbonyl compounds and are formed by the acid-catalyzed reaction of an aldehyde or ketone with two equivalents of an alcohol. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com While this compound itself does not form an acetal directly, its aldehyde or ketone precursor can react with other alcohols to form acetals. Conversely, the hydroxyl group of this compound can react with an aldehyde or ketone to form a hemiacetal, which can then react with a second molecule of the alcohol to form an acetal.
For example, the reaction of 4-(oxan-4-yl)butanal with two equivalents of methanol in the presence of an acid catalyst would yield the corresponding dimethyl acetal.
Alkylated and Branched Chain Analogues
Modification of the carbon skeleton of this compound through alkylation and the introduction of branched chains provides another avenue for creating structural diversity. These modifications can alter the steric and electronic properties of the molecule.
Alkylation can be achieved at various positions. For instance, α-alkylation of the corresponding carboxylic acid or ester derivative can introduce substituents on the carbon adjacent to the carbonyl group. Subsequent reduction of the carbonyl group would then yield an alkylated alcohol.
The synthesis of branched-chain analogues often requires starting from different precursors. For example, a branched-chain derivative such as (Z)-4-(Tetrahydro-2H-pyran-2-yl-oxy)but-2-en-1-ol has been reported, which features a double bond and a tetrahydropyranyloxy protecting group. nih.gov This indicates that the introduction of branching and unsaturation can be achieved through strategic synthetic design.
While specific synthetic routes for a wide range of alkylated and branched-chain analogues of this compound are not extensively detailed in the readily available literature, established organometallic reactions, such as the use of Grignard reagents or organocuprates, could potentially be employed to introduce alkyl groups at various positions on the butyl chain or the oxane ring, starting from suitable precursors.
Heterocyclic Ring Modified Derivatives
One approach involves the synthesis of derivatives where the oxane ring is replaced by another heterocycle. For example, 4-PYRIDIN-4-YL-BUTAN-1-OL (CAS 5264-15-3) is an analogue where the oxane ring is replaced by a pyridine (B92270) ring. chemicalbook.comtargetmol.com The synthesis of such compounds typically involves starting from pyridine-containing precursors and building the butanol side chain. General methods for the synthesis of pyridine derivatives often involve condensation and cyclization reactions. organic-chemistry.orgijpsonline.comorganic-chemistry.org
Another strategy involves using this compound or its derivatives as building blocks to construct more complex heterocyclic systems. For example, the butanol side chain could be functionalized to contain reactive groups that can participate in cyclization reactions to form new rings. The synthesis of pyrazole (B372694) derivatives, for instance, often involves the reaction of a 1,3-dicarbonyl compound with hydrazine. chim.itnih.govresearchgate.netorganic-chemistry.orgmdpi.com A derivative of this compound containing a 1,3-dicarbonyl moiety could therefore serve as a precursor for pyrazole-containing analogues.
The synthesis of 4-(pyrazol-4-yl) butanoic acids has been reported through a cascade annulation/ring-opening reaction, demonstrating a pathway to link a pyrazole ring to a butanoic acid chain. nih.gov While not starting directly from this compound, this illustrates a potential synthetic strategy for creating such heterocyclic derivatives.
Advanced Analytical Characterization Techniques in 4 Oxan 4 Yl Butan 1 Ol Research
High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting
High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For 4-(Oxan-4-yl)butan-1-ol (molecular formula C₉H₁₈O₂), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula and the identification of potential impurities. The fragmentation pattern observed in the mass spectrum would offer a unique "molecular fingerprint," providing insights into the compound's structure by showing how the molecule breaks apart under ionization. However, specific HRMS data, including exact mass measurements and fragmentation patterns for this compound, are not available in the reviewed literature.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the detailed structural analysis of organic molecules in solution.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, would be used to identify the different chemical environments of the hydrogen and carbon atoms within the this compound molecule. Two-dimensional (2D) NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would further elucidate the connectivity between atoms. COSY spectra would reveal proton-proton couplings, HSQC would correlate directly bonded carbon and hydrogen atoms, and HMBC would show longer-range correlations between carbons and protons. This collective data would allow for the unambiguous assignment of all proton and carbon signals, confirming the compound's constitution. Unfortunately, published spectra with detailed signal assignments for this compound could not be located.
Stereochemical Assignments via NMR
For molecules with stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the relative stereochemistry. These experiments measure the spatial proximity of protons within the molecule. While this compound itself does not possess a stereocenter, derivatives or related structures with chiral centers would rely on these methods for stereochemical assignment. No such studies pertaining to this specific compound were found.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, IR spectroscopy would be expected to show a characteristic broad absorption band for the hydroxyl (-OH) group's stretching vibration, as well as C-H and C-O stretching vibrations. Raman spectroscopy would provide additional information on the molecule's vibrational modes. Specific IR and Raman spectra, including peak positions and intensities for this compound, are not documented in the available resources.
Chromatographic Methods (HPLC, GC-MS) for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of a compound and for analyzing it within a mixture. High-Performance Liquid Chromatography (HPLC) would be suitable for determining the purity of non-volatile samples of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) would be a powerful method for both separating the compound from volatile impurities and identifying it based on its mass spectrum. While general procedures for these techniques are standard, specific methods developed and validated for the analysis of this compound, including details on columns, mobile phases, and detection parameters, are not described in the literature.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would determine its precise bond lengths, bond angles, and conformation. For chiral molecules, X-ray crystallography can also establish the absolute configuration. There is no indication in the searched databases that this compound has been successfully crystallized and its structure determined by this method.
Role of 4 Oxan 4 Yl Butan 1 Ol As a Versatile Chemical Synthon
Precursor in Complex Organic Molecule Synthesis
The utility of 4-(Oxan-4-yl)butan-1-ol and its derivatives as precursors in the synthesis of complex, biologically active molecules is a subject of considerable interest in medicinal chemistry. The tetrahydropyran (B127337) motif is a common feature in many natural products and pharmaceutical agents, and the butanol side chain provides a reactive handle for further chemical modifications. nih.gov
One notable application of a derivative of this compound is in the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. nih.gov The development of small molecules that can inhibit specific kinases is a major focus of modern drug discovery. The structural framework provided by this compound can be elaborated to create molecules with high affinity and selectivity for specific kinase targets.
For instance, derivatives of this compound have been incorporated into the synthesis of complex heterocyclic systems that form the core of various kinase inhibitors. The oxane ring can influence the solubility and pharmacokinetic properties of the final compound, while the butanol arm allows for the introduction of various pharmacophores that interact with the kinase active site.
Table 1: Applications in Complex Molecule Synthesis
| Target Molecule Class | Role of this compound Moiety | Therapeutic Area |
| Kinase Inhibitors | Core structural scaffold | Oncology, Inflammatory Diseases |
| Natural Product Analogues | Introduction of the tetrahydropyran ring | Various |
Building Block for Novel Heterocyclic Scaffolds
The synthesis of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry, as these structures often exhibit a wide range of biological activities. This compound serves as an excellent starting point for the construction of such scaffolds, particularly spirocyclic and oxaspirocyclic systems. organic-chemistry.org
Spirocycles are compounds containing two rings that are connected through a single shared atom. This arrangement imparts a rigid, three-dimensional structure that can be advantageous for binding to biological targets. The tetrahydropyran ring of this compound can be utilized as one of the rings in a spirocyclic system. Through a variety of cyclization strategies, the butanol side chain can be transformed into a second ring, fused at the 4-position of the oxane ring. semanticscholar.org
Oxaspirocycles, a subclass of spirocycles containing an additional oxygen atom in the spirocyclic framework, are also accessible from this compound. These structures are of particular interest due to their presence in a number of natural products with significant biological activity. The synthesis of these complex structures often involves intramolecular cyclization reactions of derivatives of this compound.
The general strategies for constructing these novel heterocyclic scaffolds often involve the conversion of the terminal hydroxyl group of the butanol chain into other functional groups, which can then participate in ring-forming reactions. These reactions can be promoted by various reagents and catalysts to achieve the desired heterocyclic structure with high efficiency and stereoselectivity. organic-chemistry.org
Table 2: Heterocyclic Scaffolds Derived from this compound
| Heterocyclic Scaffold | Synthetic Strategy | Potential Applications |
| Spirocycles | Intramolecular cyclization of the butanol chain | Medicinal Chemistry, Materials Science |
| Oxaspirocycles | Functional group manipulation followed by ring closure | Natural Product Synthesis, Drug Discovery |
Contributions to Reagent and Catalyst Development
While the primary application of this compound has been as a building block in synthesis, its structural features also suggest potential for its use in the development of novel reagents and catalysts. The presence of both a Lewis basic oxygen atom within the tetrahydropyran ring and a hydroxyl group offers multiple points for modification and coordination to metal centers.
The development of chiral ligands is a critical area of research in asymmetric catalysis, which aims to produce single enantiomers of chiral molecules. nih.govresearchgate.net The inherent chirality that can be introduced into the this compound framework makes it a candidate for development into a chiral ligand for transition metal-catalyzed reactions. By modifying the hydroxyl group and potentially other positions on the tetrahydropyran ring with phosphine (B1218219) or other coordinating groups, new ligands could be designed. These ligands could then be used to create catalysts for a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions.
Furthermore, the bifunctional nature of this compound could be exploited in the design of organocatalysts. Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. The hydroxyl group and the ether oxygen of this compound could act in a cooperative manner to activate substrates and facilitate chemical transformations. While specific examples of this compound being used in this capacity are not yet widely reported, the potential for its development in this area is significant.
Table 3: Potential Roles in Reagent and Catalyst Development
| Application Area | Potential Role of this compound | Desired Outcome |
| Asymmetric Catalysis | Backbone for chiral ligand synthesis | Enantioselective synthesis of chiral molecules |
| Organocatalysis | Bifunctional catalyst scaffold | Metal-free catalytic transformations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
